An In-depth Technical Guide to the Covalent Binding of KPT-6566 to the PIN1 Catalytic Site
An In-depth Technical Guide to the Covalent Binding of KPT-6566 to the PIN1 Catalytic Site
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of KPT-6566, a novel, selective, and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. It details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on relevant signaling pathways.
Introduction: PIN1 as a Cancer Therapeutic Target
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are often dysregulated in cancer.[1] It is the only known PPIase that specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[2][3][4] This isomerization acts as a post-phosphorylation control mechanism, altering the conformation, function, stability, and localization of its substrate proteins.[2][3][5]
PIN1 is overexpressed in a majority of human cancers, and its activity is strongly linked to tumor initiation, progression, and metastasis.[1][6] It functions by amplifying oncogenic signals and inactivating tumor-suppressive pathways.[2][3][7] Consequently, the inactivation of PIN1 has been shown to curb tumor growth, block metastatic spread, and restore chemosensitivity, making it a highly attractive target for cancer therapy.[1][5] KPT-6566 has been identified as a potent and selective covalent inhibitor of PIN1, demonstrating significant preclinical anti-cancer activity.[1][2]
KPT-6566: A Dual Mechanism of Action
KPT-6566 is a novel small molecule inhibitor that operates through a unique dual mechanism of action. It not only selectively inhibits PIN1 but also targets it for degradation.[1][8]
-
Covalent Inhibition and Degradation: KPT-6566 covalently binds to the catalytic site of PIN1.[1][8][9] This irreversible interaction occurs with a conserved cysteine residue (Cys113) within the active site, effectively blocking the enzyme's isomerase activity.[10] This covalent binding also leads to the subsequent proteasome-dependent degradation of the PIN1 protein.[2][7]
-
Release of a Cytotoxic Byproduct: The covalent interaction between KPT-6566 and PIN1 results in the release of a quinone-mimicking chemical species.[1][7] This byproduct generates reactive oxygen species (ROS) and forms DNA adducts, leading to significant DNA damage and inducing apoptosis specifically in cancer cells.[1][9][11]
This dual mechanism—directly inhibiting a key cancer driver and simultaneously releasing a cytotoxic agent—contributes to the potent and selective anti-cancer effects of KPT-6566.[1]
Quantitative Data Presentation
The inhibitory potency and cellular activity of KPT-6566 have been quantified through various assays. The data is summarized below for easy comparison.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 640 nM (0.64 µM) | PIN1 PPIase Enzymatic Assay | [9][11][12][13] |
| Kᵢ | 625.2 nM | PIN1 PPIase Enzymatic Assay | [9][11][12] |
| IC₅₀ | 1.2 µM | Colony Forming Efficiency (MDA-MB-231 cells) | [12] |
| Activity | Concentration Range | Assay / Cell Type | Reference |
| Inhibition of Proliferation | 1 - 5 µM | Wild-Type Mouse Embryonic Fibroblasts | [9] |
| Inhibition of Viability (48h) | 0 - 10 µM | Normal and Cancer Cell Lines | [9] |
| Inhibition of mut-p53, NOTCH1, NRF2 Pathways (48h) | 2.5 - 5 µM | Cancer Cell Lines | [9] |
| Induction of DNA Damage (48h) | 0 - 5 µM | Cancer Cell Lines | [9] |
| Inhibition of PIN1 Activity (48h) | 20 µM | P19 & NCCIT Embryonal Carcinoma Cells | [14] |
| In Vivo Anti-Tumor Activity | 5 mg/kg (i.p. daily) | Nude Mice Xenograft Model | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments used to characterize the interaction between KPT-6566 and PIN1.
PIN1 PPIase Enzymatic Assay
This assay measures the ability of KPT-6566 to inhibit the catalytic isomerase activity of PIN1.
-
Principle: A chymotrypsin-coupled spectrophotometric assay is commonly used.[10] PIN1 isomerizes a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans form. Only the trans form can be cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline) that can be measured by absorbance. The rate of color change is proportional to PIN1 activity.
-
Protocol Outline:
-
Reagents: Recombinant human PIN1, peptide substrate, chymotrypsin, assay buffer.
-
Inhibitor Pre-incubation: Recombinant PIN1 is pre-incubated with various concentrations of KPT-6566 for a defined period (e.g., 180 minutes) to allow for covalent bond formation.[11]
-
Reaction Initiation: The peptide substrate is added to the PIN1-inhibitor mixture.
-
Cleavage and Detection: Chymotrypsin is added to the reaction. The absorbance is monitored over time at a specific wavelength (e.g., 390-405 nm).
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration.[11]
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of covalent bond formation between KPT-6566 and PIN1.
-
Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the PIN1 protein before and after incubation with KPT-6566. A mass increase in the treated sample corresponding to the molecular weight of the bound fragment of KPT-6566 confirms covalent modification.[15]
-
Protocol Outline:
-
Sample Preparation: Purified recombinant PIN1 is incubated with a molar excess of KPT-6566 (or DMSO as a vehicle control) for a set time (e.g., 1 hour) at room temperature.
-
Desalting: The sample is desalted to remove unreacted compound and buffer components that could interfere with analysis, often using solid-phase extraction.[16]
-
Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF).[17]
-
Data Deconvolution: The resulting mass-to-charge (m/z) spectra are deconvoluted to determine the precise molecular weight of the intact protein.[18] A mass shift between the treated and control samples indicates the formation of the covalent protein-inhibitor adduct.[19]
-
(Optional) Peptide Mapping: To identify the exact binding site (Cys113), the protein-adduct complex can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the modified peptide and amino acid.[15][17]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that KPT-6566 engages with its target, PIN1, within the complex environment of a living cell.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble PIN1 at different temperatures can be quantified to demonstrate target engagement.[20][21][22]
-
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with KPT-6566 or a vehicle control for a specified time (e.g., 1-3 hours).[23]
-
Heat Treatment: The cell suspension is divided into aliquots, which are then heated to a range of different temperatures for a short duration (e.g., 3 minutes).[22][23]
-
Cell Lysis: Cells are lysed, often through repeated freeze-thaw cycles.[24]
-
Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by high-speed centrifugation.[22][24]
-
Quantification: The amount of soluble PIN1 remaining in the supernatant of each sample is quantified, typically by Western Blotting or other immunoassays.[22][24]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble PIN1 against temperature. A shift in this curve to higher temperatures in the KPT-6566-treated samples indicates thermal stabilization and confirms target engagement.
-
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KPT-6566 | TargetMol [targetmol.com]
- 12. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
